molecular formula C22H25N3O6 B11177230 N'-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide

N'-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide

Cat. No.: B11177230
M. Wt: 427.4 g/mol
InChI Key: KQUHXTYCFQOUQT-UHFFFAOYSA-N
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Description

N’-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenyl group, a dioxopyrrolidinyl moiety, and a trimethoxybenzohydrazide segment. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 4-ethylphenyl derivative: This can be achieved by reacting 4-ethylbenzaldehyde with an appropriate amine under acidic conditions to form the corresponding Schiff base.

    Cyclization to form the dioxopyrrolidinyl moiety: The Schiff base can then undergo cyclization with a suitable dicarboxylic acid anhydride to form the dioxopyrrolidinyl ring.

    Introduction of the trimethoxybenzohydrazide segment: The final step involves the reaction of the dioxopyrrolidinyl intermediate with 3,4,5-trimethoxybenzohydrazide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of N’-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

N’-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N’-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide can be compared with other similar compounds, such as:

    N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide: Similar structure but with a methyl group instead of an ethyl group.

    N’-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazine: Similar structure but with a hydrazine group instead of a hydrazide group.

The uniqueness of N’-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H25N3O6

Molecular Weight

427.4 g/mol

IUPAC Name

N'-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide

InChI

InChI=1S/C22H25N3O6/c1-5-13-6-8-15(9-7-13)25-19(26)12-16(22(25)28)23-24-21(27)14-10-17(29-2)20(31-4)18(11-14)30-3/h6-11,16,23H,5,12H2,1-4H3,(H,24,27)

InChI Key

KQUHXTYCFQOUQT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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